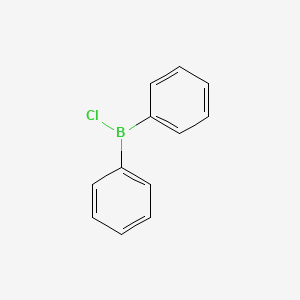diphenylchloroborane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
In organic synthesis, Borane, chlorodiphenyl- functions as a Lewis acid catalyst. Due to its empty orbital on the boron atom, it can accept electron pairs from Lewis bases, activating them for further reactions. This activation allows chemists to perform a variety of organic transformations, including:
Hydroboration: Borane, chlorodiphenyl- can be used to introduce a boron-hydrogen bond across unsaturated carbon-carbon double bonds. This reaction is particularly useful for creating new carbon-carbon bonds with high regioselectivity (meaning the reaction favors a specific orientation of the new bond) [ScienceDirect, Hydroboration–oxidation reaction, ].
Dehydrocoupling: Borane, chlorodiphenyl- can promote the removal of small molecules, such as hydrogen, from organic substrates. This dehydrocoupling ability is valuable for creating new carbon-carbon or carbon-heteroatom bonds [Chemical Society Reviews, Frustrated Lewis pairs: from understanding to application, ].
Medicinal Chemistry
Borane, chlorodiphenyl- is being explored in medicinal chemistry for its potential role in drug development. Studies have shown that it can:
Facilitate the delivery of bioactive molecules: By attaching Borane, chlorodiphenyl- to drug candidates, researchers can improve their solubility and stability in biological environments, potentially enhancing their therapeutic efficacy [Journal of Medicinal Chemistry, Design of Potent and Selective FLT3 Inhibitors. 2. Structure−Activity Relationships of N-Substituted-2-(4-(3-(Trifluoromethyl)phenoxy)piperidin-1-yl)imidazo[1,2-a]pyrazines, ].
Disrupt protein-protein interactions: Certain diseases are caused by the abnormal interaction of proteins. Borane, chlorodiphenyl- may disrupt these interactions by binding to specific sites on the protein, offering a potential strategy for developing new therapeutic agents [Angewandte Chemie International Edition, Frustrated Lewis Pair Chemistry: From Bond Activation to Catalysis and New Materials, ].
It is important to note that these are ongoing research areas, and the therapeutic potential of Borane, chlorodiphenyl- in humans is still under investigation.
Catalysis
Borane, chlorodiphenyl- is being investigated as a catalyst for various chemical reactions. Its Lewis acidity and bulky structure allow it to activate substrates and control reaction pathways. Potential applications include:
Polymerization: Borane, chlorodiphenyl- may be used to initiate and control the polymerization of various monomers, leading to the development of new functional polymers [Chemical Reviews, Frustrated Lewis Pairs: From Understanding to Application, ].
Small molecule activation: The ability of Borane, chlorodiphenyl- to activate small molecules like hydrogen gas makes it a potential candidate for developing new clean energy technologies such as hydrogen fuel cells [Nature Chemistry, Frustrated Lewis pairs: Transition metal mimics, ].
Diphenylchloroborane, with the chemical formula (C₆H₅)₂BCl, is an organoboron compound characterized by a boron atom bonded to two phenyl groups and one chlorine atom. This compound is notable for its unique molecular structure, which has been elucidated through techniques such as gas-phase electron diffraction and ab initio molecular orbital calculations . The presence of the chlorine atom contributes to its reactivity, making it a valuable intermediate in various
- Formation of Boron Cations: In the presence of strong Lewis acids, such as antimony pentachloride, diphenylchloroborane can form diphenylboronium cations. This transformation is facilitated in polar solvents like nitromethane .
- Alkyne Insertion: The compound has been shown to mediate sequential alkyne insertion reactions, resulting in the formation of new carbon-carbon bonds. This process involves the generation of boron-centered intermediates that facilitate the coupling of alkynes .
- Reactions with Aluminum Chloride: Diphenylchloroborane reacts with aluminum chloride under specific conditions to yield diphenylboronium ions, indicating its potential role in electrophilic aromatic substitution reactions .
Diphenylchloroborane can be synthesized through several methods:
- Metathesis Reaction: A common synthetic route involves the reaction of boron trichloride with phenyl lithium or phenylmagnesium bromide. This method effectively introduces the phenyl groups onto the boron center while replacing one chlorine atom.
- Direct Chlorination: Another approach includes chlorination of diphenylborane using chlorine gas under controlled conditions. This method allows for selective introduction of the chlorine atom .
Diphenylchloroborane finds utility in various fields:
- Organic Synthesis: It serves as a reagent in organic synthesis for the preparation of other organoboron compounds, which are crucial in pharmaceuticals and agrochemicals.
- Catalysis: The compound is used as a catalyst or catalyst precursor in reactions involving carbon-carbon bond formation, particularly in cross-coupling reactions .
- Material Science: Diphenylchloroborane can be utilized in the development of novel materials due to its unique electronic properties.
Research on interaction studies involving diphenylchloroborane primarily focuses on its reactivity with other chemical species. For instance:
- Interaction with Lewis Acids: Studies have shown that diphenylchloroborane interacts favorably with strong Lewis acids, leading to the formation of cationic species that can further participate in nucleophilic attacks or electrophilic substitutions .
- Solvent Effects: The reactivity and stability of diphenylchloroborane can vary significantly depending on the solvent used, influencing its behavior in various chemical environments.
Diphenylchloroborane is related to several other organoboron compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:
| Compound | Structure | Unique Features |
|---|---|---|
| Triphenylborane | (C₆H₅)₃B | Contains three phenyl groups; more stable than diphenyl derivatives. |
| Boron Trichloride | BCl₃ | A simple boron halide; highly reactive and used for synthesis. |
| Diphenylborane | (C₆H₅)₂B | Lacks chlorine; more stable and less reactive than diphenylchloroborane. |
| Phenylboronic Acid | C₆H₅B(OH)₂ | Contains hydroxyl groups; used extensively in biological applications. |
Diphenylchloroborane's distinct feature lies in its combination of two phenyl groups and a chlorine atom, which enhances its reactivity compared to other boron compounds while allowing it to participate effectively in various organic transformations. Its ability to form cationic intermediates makes it particularly useful in synthetic organic chemistry.








